2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2195942-15-3
VCID: VC7086440
InChI: InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19)
SMILES: C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

CAS No.: 2195942-15-3

Cat. No.: VC7086440

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78

* For research use only. Not for human or veterinary use.

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide - 2195942-15-3

Specification

CAS No. 2195942-15-3
Molecular Formula C15H20ClNO3
Molecular Weight 297.78
IUPAC Name 2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Standard InChI InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19)
Standard InChI Key UMTCTBGMYRFWPN-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO

Introduction

The compound 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic organic molecule classified under benzamides. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility. Benzamides, as a class, have been widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Molecular Formula and Weight

  • Molecular Formula: C14H18ClNO3

  • Molecular Weight: Approximately 283.75 g/mol

Structural Representation

The compound's structure includes:

  • A benzamide core with a chlorine substituent at position 2.

  • A cyclopentane ring attached via a methyl linker.

  • A hydroxyethoxy group extending from the cyclopentane.

Synthesis

The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves:

  • Chlorination: Introducing a chlorine atom onto the benzene ring.

  • Amidation Reaction: Coupling a chlorobenzoyl chloride derivative with an amine precursor containing the cyclopentyl moiety.

  • Hydroxyalkylation: Adding the hydroxyethoxy group through nucleophilic substitution or other suitable methods.

Applications and Research Significance

This compound holds potential in several fields:

  • Drug Development:

    • Its structural features make it a candidate for further exploration as an antimicrobial or anticancer agent.

    • Functional groups like hydroxyethoxy enhance solubility and bioavailability.

  • Chemical Biology:

    • The compound can serve as a probe for studying biological pathways involving benzamides.

  • Material Science:

    • Potential use in designing functionalized materials due to its reactive amide group.

Limitations and Future Directions

Despite its promise, research on this compound faces challenges:

  • Limited experimental data specific to this molecule.

  • Need for advanced computational modeling to predict activity profiles.
    Future research should focus on:

  • Synthesizing analogs to explore structure-activity relationships (SAR).

  • Conducting in vitro and in vivo studies to confirm biological activities.

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